ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-fluorobenzyl substituent at the N3 position, a thioether-linked acetamido group at C7, and an ethyl benzoate moiety at the para position of the benzene ring. Its structural complexity arises from the fused triazolo-pyrimidine core, which is known for its pharmacological relevance in kinase inhibition and anticancer activity . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ester functionality (ethyl benzoate) may serve as a prodrug motif for improved bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c1-2-32-22(31)15-5-9-17(10-6-15)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXIEELHMCHQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The triazolopyrimidine core of ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is known to interact with various enzymes and proteins. These interactions are often mediated by hydrogen bonding with key residues in the active sites of these biomolecules. The exact nature of these interactions and the specific enzymes and proteins involved would require further experimental investigation.
Cellular Effects
The cellular effects of this compound are likely to be diverse, given its complex structure and potential for multiple interactions. It may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the cell type and the presence of specific enzymes and proteins that interact with the compound.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. The exact mechanism would depend on the specific biomolecules it interacts with and the cellular context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with thiazolo[4,5-d]pyrimidine and isothiazolidinone derivatives (e.g., compounds 19 and 20 in ). Key differences include: 1. Core Heterocycle: - Triazolo[4,5-d]pyrimidine (target compound) vs. thiazolo[4,5-d]pyrimidine (compound 19 in ). This may enhance target binding affinity in kinase inhibitors . 2. Substituents: - 4-Fluorobenzyl vs. phenyl (compound 20 in ). - Fluorination at the benzyl para position improves metabolic stability and membrane permeability due to reduced CYP450-mediated oxidation . - Ethyl Benzoate vs. Coumarin Derivatives (compound 19 in ). In contrast, coumarin derivatives (e.g., compound 19) exhibit inherent fluorescence and photochemical activity .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting hydrazonoyl halides with thioacetamides in the presence of triethylamine to form the thioether linkage .
- Esterification : Coupling the thioacetamido intermediate with ethyl 4-aminobenzoate under reflux conditions .
Optimization involves temperature control (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios to achieve yields >70%. Purity is enhanced via column chromatography .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
Structural characterization employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 496.1) .
- X-ray Crystallography : Resolves spatial arrangement of the triazolopyrimidine core and acetamido linker .
Basic: What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC values .
- Antimicrobial Susceptibility Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: How do substituents (e.g., fluorobenzyl vs. chlorobenzyl) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (F, Cl) : Fluorine enhances metabolic stability and target affinity (e.g., 4-fluorobenzyl increases kinase inhibition by ~30% vs. non-fluorinated analogs) .
- Bulkier Substituents : Chlorobenzyl groups reduce solubility but improve binding pocket occupancy in enzymatic assays .
Methodology: Parallel synthesis of analogs followed by comparative bioassays and molecular docking .
Advanced: What mechanistic insights exist for the thioether oxidation pathway?
Methodological Answer:
The thioether group (-S-) undergoes oxidation to sulfoxide/sulfone derivatives under controlled conditions:
- Reagents : HO (mild) or m-CPBA (aggressive) in methanol .
- Monitoring : TLC or HPLC tracks conversion, with sulfone formation confirmed via IR (S=O stretch at ~1050 cm) .
Mechanistic studies suggest radical intermediates, validated by ESR spectroscopy .
Advanced: How can contradictory data in biological activity be resolved?
Methodological Answer:
Discrepancies (e.g., varying IC across studies) may arise from:
- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO) affecting compound stability .
- Cell Line Variability : Use standardized cell lines (e.g., ATCC sources) and replicate experiments (n ≥ 3) .
Resolution: Meta-analysis of raw data and orthogonal assays (e.g., SPR for binding affinity validation) .
Advanced: What computational tools aid in predicting its pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Predict logP (2.8 ± 0.3) and solubility using Molinspiration or Schrödinger Suite .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., BBB penetration) via Desmond .
- ADMET Prediction : SwissADME estimates hepatic clearance (e.g., CYP3A4 metabolism risk) .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate via hydrolysis .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
- Co-solvent Systems : Use cyclodextrins or ethanol/water mixtures (up to 20% v/v) .
Advanced: How is scale-up synthesis achieved without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., <5% impurities at 100 g scale) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
Advanced: What crystallographic data inform polymorph screening?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves lattice parameters (e.g., monoclinic P2/c space group) and hydrogen bonding networks .
- Polymorph Prediction : Mercury software identifies stable forms via lattice energy calculations .
- DSC/TGA : Thermal analysis confirms phase transitions (melting point ~220°C) and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
